molecular formula C13H10NO4- B1375957 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester CAS No. 848352-99-8

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester

Cat. No.: B1375957
CAS No.: 848352-99-8
M. Wt: 244.22 g/mol
InChI Key: GAUPADLIIGDUTC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of two carboxylic acid groups at positions 2 and 5 of the pyrrole ring, with one of these groups esterified with a phenylmethyl group

Preparation Methods

The synthesis of 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester typically involves the esterification of 1H-Pyrrole-2,5-dicarboxylic acid. One common method includes the reaction of 1H-Pyrrole-2,5-dicarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial production methods may involve similar esterification reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3 and 4 positions, leading to the formation of various substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1H-Pyrrole-2,5-dicarboxylic acid and benzyl alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester include:

Properties

IUPAC Name

5-phenylmethoxycarbonyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12(16)10-6-7-11(14-10)13(17)18-8-9-4-2-1-3-5-9/h1-7,14H,8H2,(H,15,16)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUPADLIIGDUTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(N2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10NO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00827355
Record name 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00827355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848352-99-8
Record name 5-[(Benzyloxy)carbonyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00827355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester
Reactant of Route 2
Reactant of Route 2
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester
Reactant of Route 3
Reactant of Route 3
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester
Reactant of Route 4
Reactant of Route 4
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester
Reactant of Route 5
Reactant of Route 5
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester
Reactant of Route 6
Reactant of Route 6
1H-Pyrrole-2,5-dicarboxylic acid, mono(phenylmethyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.